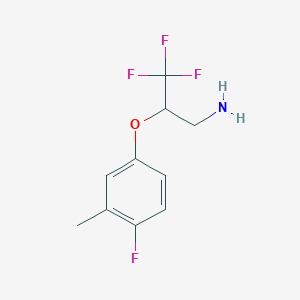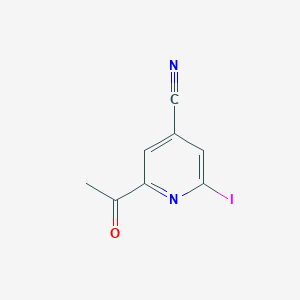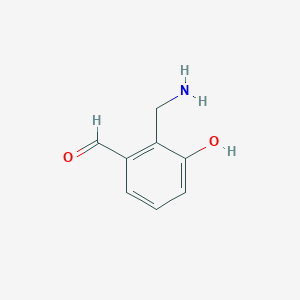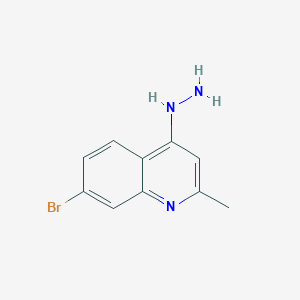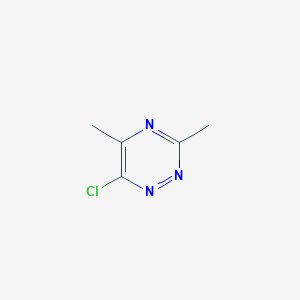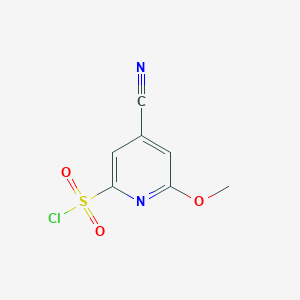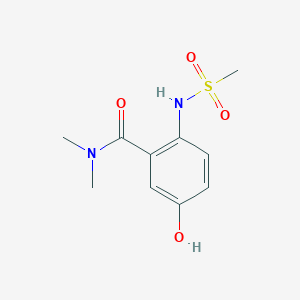
5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S and a molar mass of 258.297 g/mol This compound is a derivative of benzamide, featuring a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide typically involves the alkylation of N,N-dimethylbenzamide with methyl sulfides under transition metal-free conditions . The reaction is promoted by the base lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides. This method is efficient and selective, avoiding the use of transition metal catalysts or organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is then purified using techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylbenzamide: Lacks the hydroxyl and methylsulfonamido groups, resulting in different chemical properties and reactivity.
5-Hydroxy-N,N-dimethyltryptamine: Shares the hydroxyl and dimethylamino groups but differs in the overall structure and biological activity.
Uniqueness
5-Hydroxy-N,N-dimethyl-2-(methylsulfonamido)benzamide is unique due to the presence of the methylsulfonamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
5-hydroxy-2-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)8-6-7(13)4-5-9(8)11-17(3,15)16/h4-6,11,13H,1-3H3 |
Clave InChI |
KDPIDRPSWZYFIK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=CC(=C1)O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B14851206.png)
